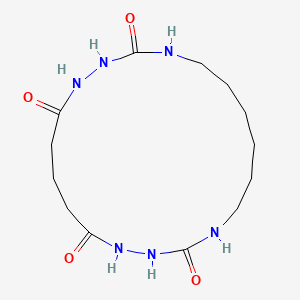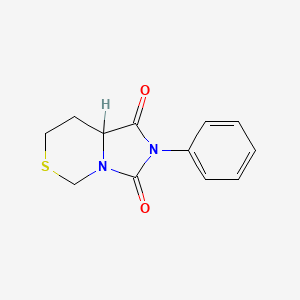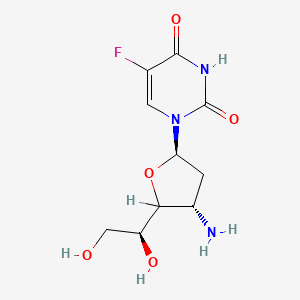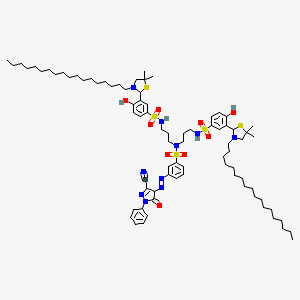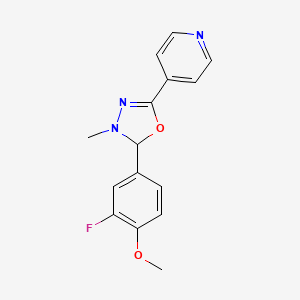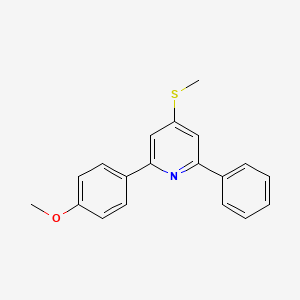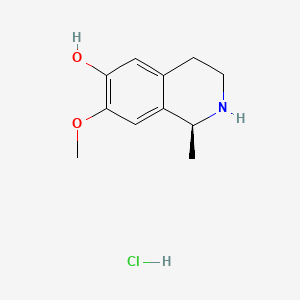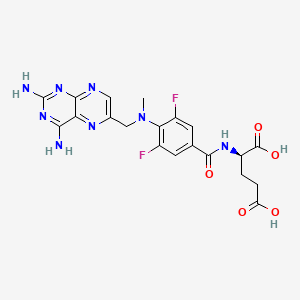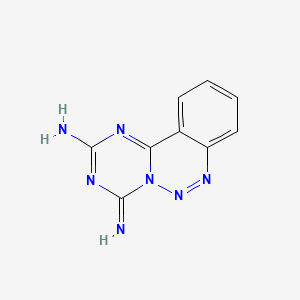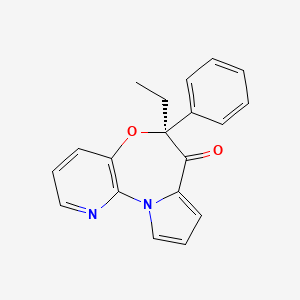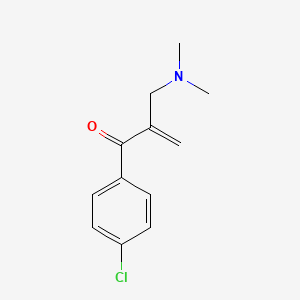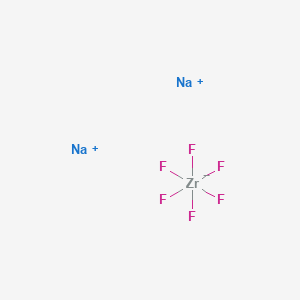
Sodium hexafluorozirconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexafluorozirconate can be synthesized through various methods. One common approach involves the reaction of zirconium dioxide (ZrO₂) with hydrofluoric acid (HF) and sodium fluoride (NaF) under controlled conditions . The reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants into this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting zirconium tetrachloride (ZrCl₄) with sodium fluoride in the presence of hydrofluoric acid . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Sodium hexafluorozirconate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxide (ZrO₂) and sodium fluoride.
Reduction: It can be reduced to form zirconium metal and sodium fluoride.
Substitution: It can undergo substitution reactions with other halides to form different zirconium halide complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium metal (Na) are typically used.
Substitution: Halide salts like potassium chloride (KCl) or ammonium chloride (NH₄Cl) are used in substitution reactions.
Major Products Formed:
Oxidation: Zirconium oxide (ZrO₂) and sodium fluoride (NaF).
Reduction: Zirconium metal (Zr) and sodium fluoride (NaF).
Substitution: Various zirconium halide complexes.
Scientific Research Applications
Sodium hexafluorozirconate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which sodium hexafluorozirconate exerts its effects involves its ability to form stable complexes with various metal ions. This property makes it useful as a catalyst and in the stabilization of other compounds . The molecular targets and pathways involved include the formation of zirconium-fluoride bonds, which enhance the stability and reactivity of the compound in various applications .
Comparison with Similar Compounds
- Potassium hexafluorozirconate (K₂ZrF₆)
- Ammonium hexafluorozirconate ((NH₄)₂ZrF₆)
- Hexafluorozirconic acid (H₂ZrF₆)
Comparison: Sodium hexafluorozirconate is unique due to its specific reactivity and stability in various chemical reactions. Compared to potassium hexafluorozirconate and ammonium hexafluorozirconate, it offers better solubility and ease of handling in industrial processes . Hexafluorozirconic acid, on the other hand, is more commonly used in catalysis and surface treatments due to its acidic nature .
Properties
Molecular Formula |
F6Na2Zr |
|---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
disodium;hexafluorozirconium(2-) |
InChI |
InChI=1S/6FH.2Na.Zr/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI Key |
KSYURTCLCUKLSF-UHFFFAOYSA-H |
Canonical SMILES |
F[Zr-2](F)(F)(F)(F)F.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



